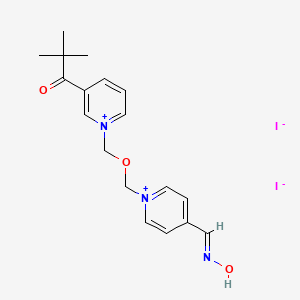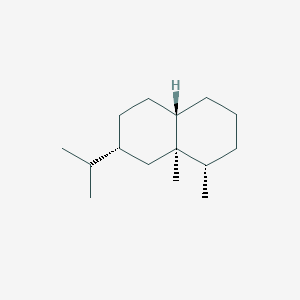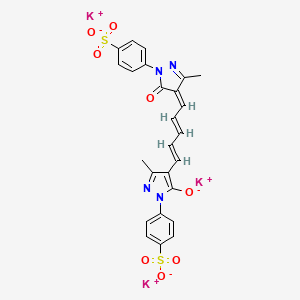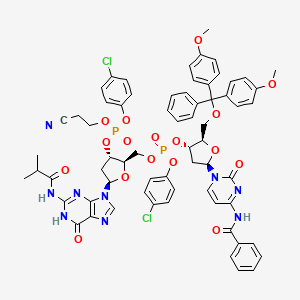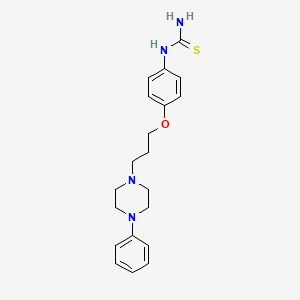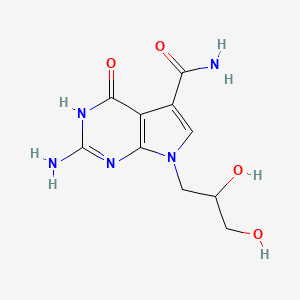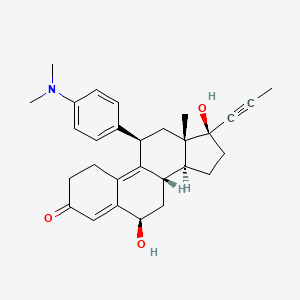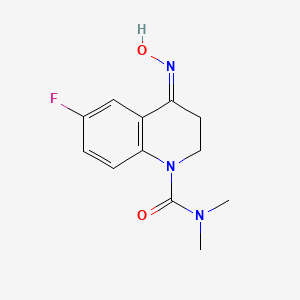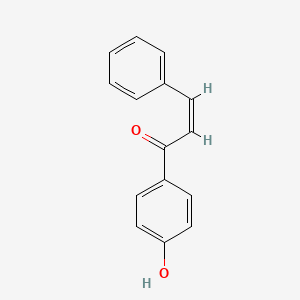
4'-Hydroxychalcone, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxychalcone, (Z)-, also known as 4’-hydroxy-1,3-diphenyl-2-propen-1-one, is a chalcone derivative isolated from licorice root. Chalcones are a class of flavonoids characterized by their open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. 4’-Hydroxychalcone, (Z)-, is known for its hepatoprotective activity and its ability to inhibit TNFα-induced NF-κB activation via proteasome inhibition .
准备方法
The most common method for synthesizing chalcones, including 4’-Hydroxychalcone, (Z)-, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, with the product being purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4’-Hydroxychalcone, (Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Bioreduction using yeast strains such as Yarrowia lipolytica can convert it to 4’-dihydrochalcone.
Substitution: It can undergo electrophilic substitution reactions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones.
科学研究应用
4’-Hydroxychalcone, (Z)-, has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various flavonoids and other bioactive compounds.
Biology: It is used to study cellular processes such as NF-κB signaling and proteasome inhibition.
Medicine: Its hepatoprotective and anti-inflammatory properties make it a candidate for drug development.
作用机制
The mechanism of action of 4’-Hydroxychalcone, (Z)-, involves the inhibition of the proteasome, leading to the suppression of TNFα-induced NF-κB activation . This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of NF-κB target genes. This mechanism is crucial for its anti-inflammatory and hepatoprotective effects.
相似化合物的比较
4’-Hydroxychalcone, (Z)-, can be compared to other chalcones such as:
4-Hydroxychalcone: Similar structure but differs in the position of the hydroxyl group.
Isoliquiritigenin: Another chalcone from licorice root with similar biological activities.
4-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties and biological activities. The uniqueness of 4’-Hydroxychalcone, (Z)-, lies in its specific inhibition of the proteasome and its potent hepatoprotective activity.
属性
CAS 编号 |
102692-58-0 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
(Z)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6- |
InChI 键 |
UAHGNXFYLAJDIN-WDZFZDKYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


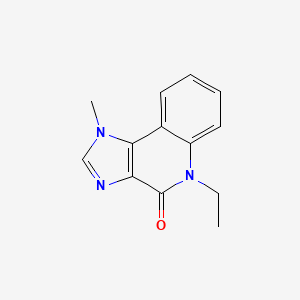
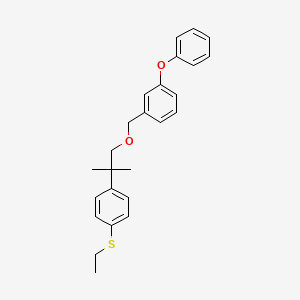
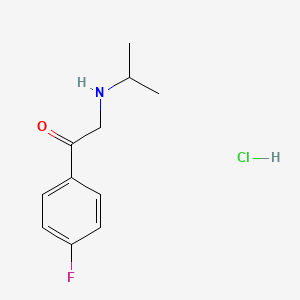
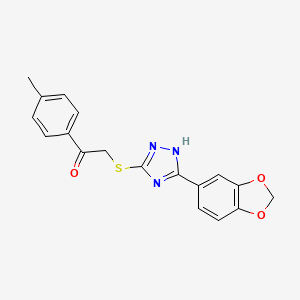
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
